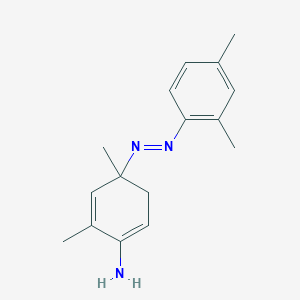
1,4,5-Oxadithiepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5-Oxadithiepane is an organic compound with the molecular formula C4H8OS2 and a molecular weight of 136.236 g/mol It is a heterocyclic compound containing oxygen and sulfur atoms within its ring structure
Vorbereitungsmethoden
1,4,5-Oxadithiepane can be synthesized through several synthetic routes. One common method involves the reaction of 1,2-dichloroethane with sodium sulfide and sodium hydroxide, followed by cyclization with sulfur monochloride . The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis often involves similar steps with optimization for yield and purity. The use of high-purity reagents and precise control of reaction parameters are crucial for successful synthesis.
Analyse Chemischer Reaktionen
1,4,5-Oxadithiepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4,5-Oxadithiepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Studies have investigated its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 1,4,5-Oxadithiepane involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications.
Vergleich Mit ähnlichen Verbindungen
1,4,5-Oxadithiepane can be compared with other similar compounds, such as:
1,4-Dithiane: A sulfur-containing heterocycle with similar reactivity but lacking the oxygen atom.
1,3,5-Trithiane: Another sulfur-containing heterocycle with three sulfur atoms in the ring.
1,4-Oxathiane: A compound with both oxygen and sulfur atoms in the ring but with a different arrangement.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical properties and reactivity compared to these similar compounds .
Eigenschaften
CAS-Nummer |
3886-40-6 |
|---|---|
Molekularformel |
C4H8OS2 |
Molekulargewicht |
136.2 g/mol |
IUPAC-Name |
1,4,5-oxadithiepane |
InChI |
InChI=1S/C4H8OS2/c1-3-6-7-4-2-5-1/h1-4H2 |
InChI-Schlüssel |
DFBDMKHCEZTHOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSSCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



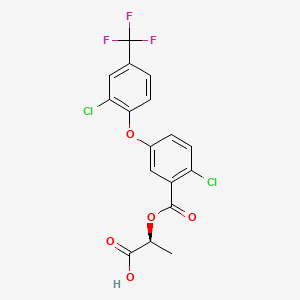
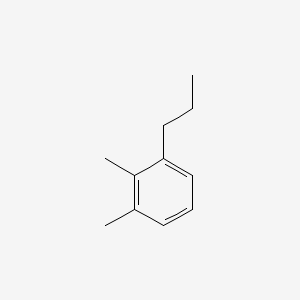
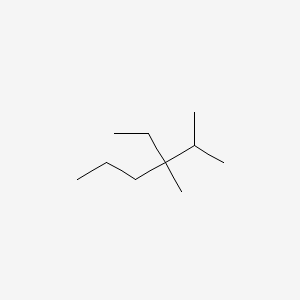
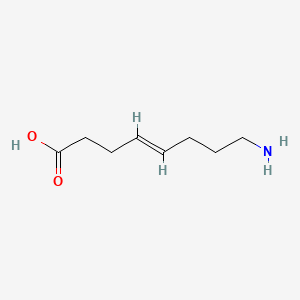
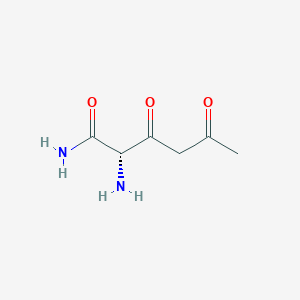
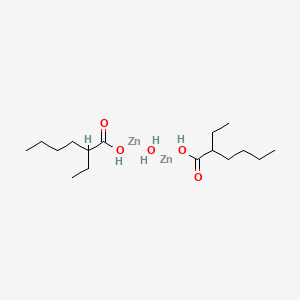
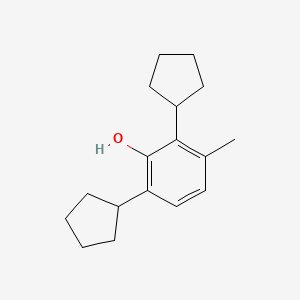
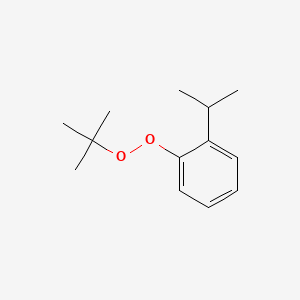
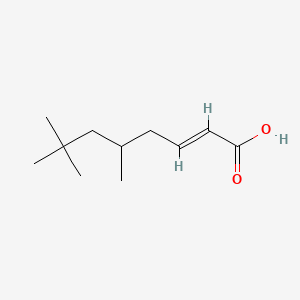
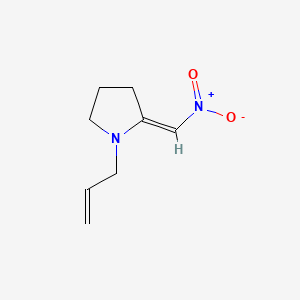
![2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]](/img/structure/B12650813.png)

